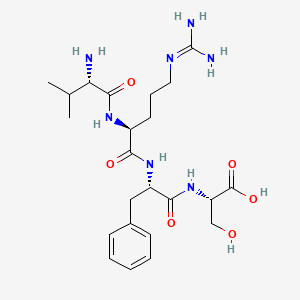![molecular formula C5H5NS2 B14177838 2H,5H-[1,3]Dithiolo[4,5-c]pyrrole CAS No. 851346-12-8](/img/structure/B14177838.png)
2H,5H-[1,3]Dithiolo[4,5-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3-Dithiolo[4,5-c]pyrrole is a heterocyclic compound with the molecular formula C5H5NS2 and a molecular weight of 143.23 g/mol . This compound features a unique structure that includes both sulfur and nitrogen atoms within a five-membered ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dithiolo[4,5-c]pyrrole typically involves the use of precursor compounds such as N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one . This precursor can be synthesized on a large scale (>20 g) using a variety of methods, including homocoupling reactions and cross-coupling reactions with 1,3-dithiole-2-thiones . The reaction conditions often involve the use of protecting groups and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and copper-mediated Ullman-type reactions .
Industrial Production Methods
While specific industrial production methods for 5H-1,3-Dithiolo[4,5-c]pyrrole are not widely documented, the large-scale synthesis of its precursors suggests that similar methods could be adapted for industrial production. The use of scalable reactions and readily available starting materials makes it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,3-Dithiolo[4,5-c]pyrrole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly N-arylation, can be performed using aryl halides and copper-mediated Ullman-type reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Aryl halides and copper catalysts: For substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of 5H-1,3-Dithiolo[4,5-c]pyrrole, which can be used in further chemical studies and applications .
Applications De Recherche Scientifique
5H-1,3-Dithiolo[4,5-c]pyrrole has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and potential medicinal applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 5H-1,3-Dithiolo[4,5-c]pyrrole involves its ability to undergo oxidation and reduction reactions, forming radical cations and dications. These species can interact with various molecular targets and pathways, making the compound useful in the study of charge-transfer complexes and electronic materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrathiafulvalene (TTF): Known for its strong electron-donor properties and applications in molecular electronics.
Monopyrrolotetrathiafulvalenes (MPTTFs): These compounds have extended π-systems and better π-stacking capabilities compared to TTF.
Bispyrrolotetrathiafulvalenes (BPTTFs): Similar to MPTTFs but with additional functionalization possibilities.
Uniqueness
5H-1,3-Dithiolo[4,5-c]pyrrole is unique due to its specific structure that includes both sulfur and nitrogen atoms within a five-membered ring. This structure imparts unique electronic properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
851346-12-8 |
|---|---|
Formule moléculaire |
C5H5NS2 |
Poids moléculaire |
143.2 g/mol |
Nom IUPAC |
5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C5H5NS2/c1-4-5(2-6-1)8-3-7-4/h1-2,6H,3H2 |
Clé InChI |
VUBUTPCJFOWZHW-UHFFFAOYSA-N |
SMILES canonique |
C1SC2=CNC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)


![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
